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molecular formula C14H20BrNO B8790265 N-(4-bromo-2,6-dimethylphenyl)hexanamide

N-(4-bromo-2,6-dimethylphenyl)hexanamide

Cat. No. B8790265
M. Wt: 298.22 g/mol
InChI Key: MCBBKIXEHFOEKH-UHFFFAOYSA-N
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Patent
US07601870B2

Procedure details

4-Bromo-2,6-dimethyl-aniline (0.50 g) and hexanoyl chloride (0.45 mL) were dissolved in acetonitrile (4 mL) and heated to 150° C. for 10 minutes in a sealed microwave process vial. The reaction mixture was concentrated in vacuo and purified by flash chromatography to furnish 0.37 g (50% yield) of the title compound as a white solid. LC-MS (m/z) 299 (MH+); tR=3.09, (UV, ELSD) 100%, 99%. 1H NMR (500 MHz, CDCl3): 0.93 (t, 3H), 1.39 (m, 4H), 1.76 (qui, 2H), 2.20 (s, 6H), 2.40 (t, 2H), 6.57 (b, 1H), 7.23 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=1.[C:11](Cl)(=[O:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>C(#N)C>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH:6][C:11](=[O:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C)C
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C)NC(CCCCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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